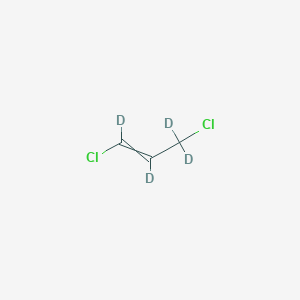
1,3-Dichloropropene-d4 (cis/trans mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis/trans-1,3-Dichloropropene-d4: is a deuterated form of 1,3-dichloropropene, a chlorinated alkene. This compound is a mixture of cis and trans isomers and is primarily used in scientific research and industrial applications. It is known for its use as a preplant fumigant in agriculture to control nematodes and other soil-borne pests .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of 1,3-dichloro-2-propanol: This method involves the removal of water from 1,3-dichloro-2-propanol to form 1,3-dichloropropene.
Dehydrochlorination of 1,2,3-trichloropropane: This process involves the elimination of hydrogen chloride from 1,2,3-trichloropropane.
Reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride: This method involves the reaction of 3-chloro-2-propen-1-ol with phosphorus trichloride to produce 1,3-dichloropropene.
Chlorination of propylene or allyl chloride: This method involves the chlorination of propylene or allyl chloride to produce 1,3-dichloropropene.
Industrial Production Methods: The industrial production of cis/trans-1,3-dichloropropene-d4 typically involves the chlorination of propylene or allyl chloride, followed by purification to obtain the desired isomeric mixture .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis/trans-1,3-Dichloropropene-d4 can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Reduction: Reduction reactions can convert cis/trans-1,3-dichloropropene-d4 to less chlorinated compounds.
Substitution: This compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Products may include epoxides or other oxygenated compounds.
Reduction: Products may include alkenes or alkanes.
Substitution: Products may include alcohols, amines, or other substituted alkenes.
Scientific Research Applications
cis/trans-1,3-Dichloropropene-d4 is used in various scientific research applications, including:
Environmental Analysis: It is used as a reference standard in environmental testing to detect and quantify chlorinated compounds in soil and water samples.
Synthetic Intermediates: It serves as an intermediate in the synthesis of other chemicals and pesticides.
Biological Studies: It is used in studies to understand the metabolism and degradation of chlorinated compounds by microorganisms.
Industrial Applications: It is used in the production of other chlorinated compounds and as a fumigant in agriculture.
Mechanism of Action
The mechanism of action of cis/trans-1,3-dichloropropene-d4 involves its interaction with biological molecules and enzymes. In agricultural applications, it acts as a fumigant by disrupting the cellular processes of nematodes and other soil-borne pests, leading to their death . The compound can also undergo metabolic transformations in microorganisms, leading to its degradation and detoxification .
Comparison with Similar Compounds
1,2-Dichloropropane: Another chlorinated alkene used as a solvent and intermediate in chemical synthesis.
1,3-Dichloropropane: Similar in structure but lacks the double bond present in 1,3-dichloropropene.
1,3-Dichlorobutene: A longer-chain chlorinated alkene with similar chemical properties.
Uniqueness of cis/trans-1,3-Dichloropropene-d4:
Deuterium Labeling: The presence of deuterium atoms makes it useful in isotopic labeling studies and tracing experiments.
Isomeric Mixture: The mixture of cis and trans isomers provides unique reactivity and properties compared to single-isomer compounds.
Properties
Molecular Formula |
C3H4Cl2 |
|---|---|
Molecular Weight |
114.99 g/mol |
IUPAC Name |
1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/i1D,2D,3D2 |
InChI Key |
UOORRWUZONOOLO-QZDQLYPWSA-N |
Isomeric SMILES |
[2H]C(=C([2H])Cl)C([2H])([2H])Cl |
Canonical SMILES |
C(C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
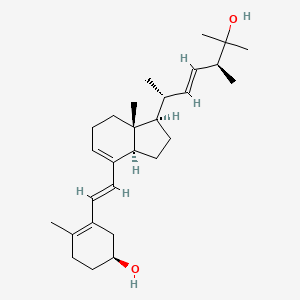
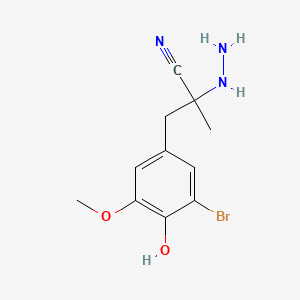

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
![4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-1,2-dihydro-7-hydroxy-2-oxo-6-quinolinecarboxamide](/img/structure/B13864455.png)
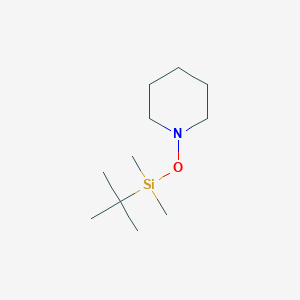

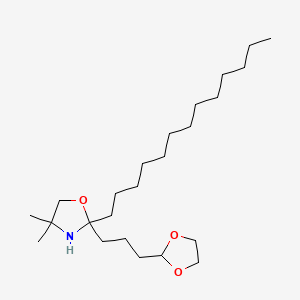
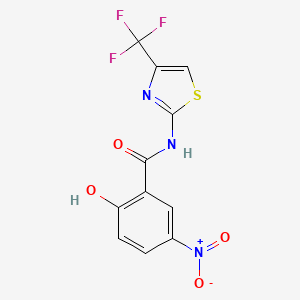
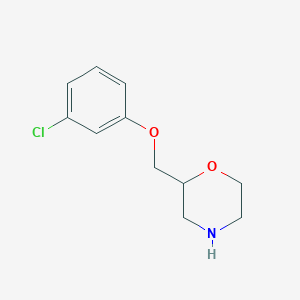
![(2S,4R)-2-[[[(2S)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13864493.png)
![6-amino-N-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B13864501.png)
